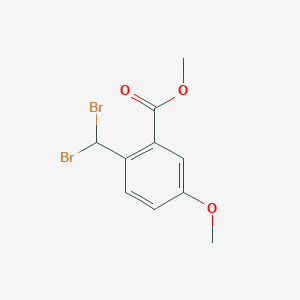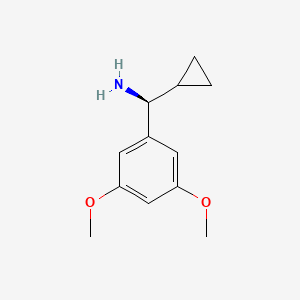
(S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine is an organic compound that belongs to the class of phenethylamines It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 3,5-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with cyclopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Final Product: The resulting intermediate is then purified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl(3,5-dimethoxyphenyl)ketone, while reduction may produce cyclopropyl(3,5-dimethoxyphenyl)methanol.
科学的研究の応用
(S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of (S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within cells.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
(3,5-Dimethoxyphenyl)-N-methylmethanamine: Another related compound with distinct chemical properties.
Uniqueness
(S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogues.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
(S)-cyclopropyl-(3,5-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-5-9(6-11(7-10)15-2)12(13)8-3-4-8/h5-8,12H,3-4,13H2,1-2H3/t12-/m0/s1 |
InChIキー |
WSQGZLXRHPJYJL-LBPRGKRZSA-N |
異性体SMILES |
COC1=CC(=CC(=C1)[C@H](C2CC2)N)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(C2CC2)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


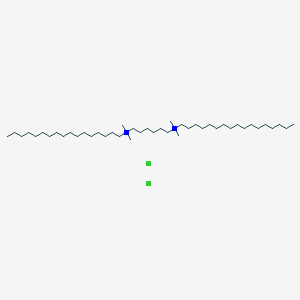
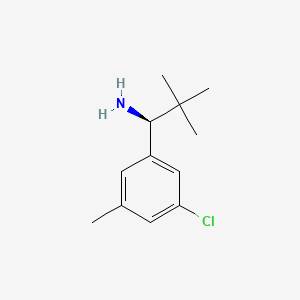
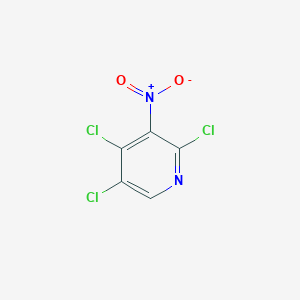
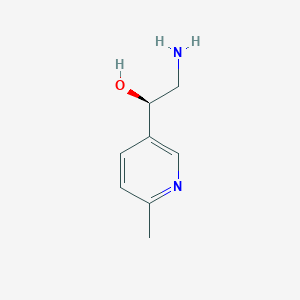
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)

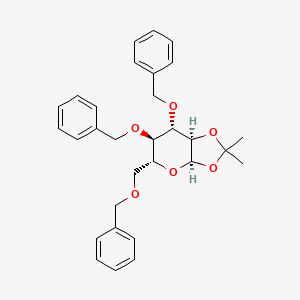

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
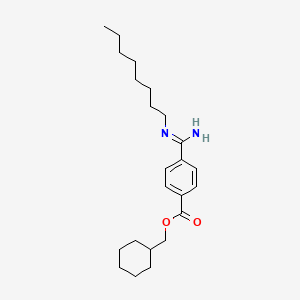
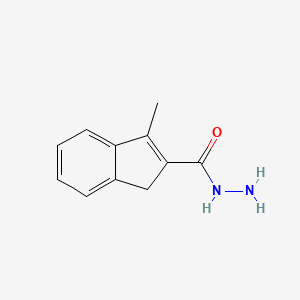
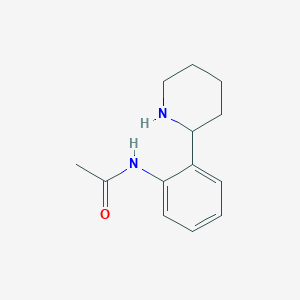
![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)
